2-Nitro-4-(trifluoromethylsulfonyl)aniline

Overview

Description

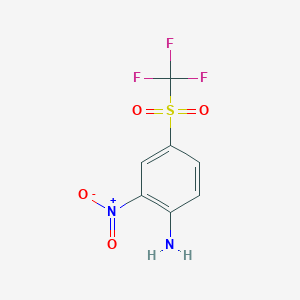

2-Nitro-4-(trifluoromethylsulfonyl)aniline is an organic compound with the molecular formula C7H5F3N2O4S. It is characterized by the presence of a nitro group (-NO2) and a trifluoromethylsulfonyl group (-SO2CF3) attached to an aniline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(trifluoromethylsulfonyl)aniline typically involves the nitration of 4-(trifluoromethylsulfonyl)aniline. The reaction is carried out by treating 4-(trifluoromethylsulfonyl)aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the nitration process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trifluoromethylsulfonyl)aniline undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst (Pd/C).

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Reduction: 2-Amino-4-(trifluoromethylsulfonyl)aniline.

Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

2-Nitro-4-(trifluoromethylsulfonyl)aniline is utilized as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups. Notable applications include:

- Synthesis of Pharmaceutical Compounds : The compound is explored for its potential role in synthesizing pharmaceuticals due to its ability to modify drug candidates' metabolic pathways by inhibiting cytochrome P450 enzymes (CYP1A2 and CYP2C19). This inhibition can lead to altered drug metabolism, enhancing or diminishing therapeutic effects.

- Click Chemistry : It serves as a precursor for the synthesis of azido derivatives, which are key components in click chemistry reactions. These reactions are vital for creating complex molecular architectures rapidly and efficiently.

Medicinal Chemistry

The biological activity of this compound has garnered attention in medicinal chemistry:

- Enzyme Inhibition : Research indicates that this compound can significantly inhibit specific enzymes involved in drug metabolism, potentially leading to drug-drug interactions. The trifluoromethylsulfonyl group enhances its potency as an inhibitor.

- Bioavailability Enhancement : The structural features of this compound may improve the bioavailability and metabolic stability of drug candidates, making it a valuable scaffold for developing new therapeutics.

Material Science

Recent studies have highlighted the potential applications of this compound in material science:

- Polymer Chemistry : Incorporating this compound into polymers can lead to materials with enhanced thermal stability and electrical conductivity. Such properties are essential for developing advanced materials for electronics and other high-performance applications.

Case Studies

Case Study 1: Enzyme Interaction Studies

Research conducted on the interaction between this compound and cytochrome P450 enzymes demonstrated significant inhibition effects, suggesting its potential use as a tool for studying drug metabolism and interactions within biological systems.

Case Study 2: Synthesis in Click Chemistry

In a study focusing on click chemistry applications, this compound was successfully converted into azido derivatives, showcasing its utility as a building block for synthesizing complex molecules through efficient bond-forming reactions.

Comparison with Related Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Nitro-4-trifluoromethylaniline | Nitro group and trifluoromethyl group | Less potent enzyme inhibitor compared to target |

| 2-Nitroaniline | Only contains a nitro group | Lacks sulfonyl functionality |

| 4-(Trifluoromethyl)aniline | Contains only a trifluoromethyl group | No nitro group present |

| 2-Amino-4-(trifluoromethylsulfonyl)aniline | Amino group instead of nitro | Different reactivity profile |

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trifluoromethylsulfonyl)aniline involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, while the trifluoromethylsulfonyl group can participate in electrophilic and nucleophilic reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

- 4-(Trifluoromethylsulfonyl)aniline

- 2-Nitro-4-(trifluoromethyl)aniline

- 4-Amino-3-nitrophenyl trifluoromethyl sulfone

Uniqueness

2-Nitro-4-(trifluoromethylsulfonyl)aniline is unique due to the presence of both a nitro group and a trifluoromethylsulfonyl group on the aniline ring. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for specific applications in research and industry .

Biological Activity

2-Nitro-4-(trifluoromethylsulfonyl)aniline, a compound with the molecular formula CHFNOS and a molecular weight of 270.19 g/mol, is notable for its unique combination of functional groups, particularly the nitro group and the trifluoromethylsulfonyl group. These functional groups endow the compound with significant biological activity, particularly as an enzyme inhibitor and in antimicrobial applications.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, specifically CYP1A2 and CYP2C19. These enzymes play crucial roles in drug metabolism and biotransformation in humans. The inhibition of these enzymes can lead to altered metabolic pathways for various drugs, raising concerns about potential drug-drug interactions and variations in therapeutic efficacy .

Antimicrobial Properties

The compound has demonstrated significant antibacterial activity, comparable to that of nitrofurantoin against several strains of bacteria. Minimum inhibitory concentration (MIC) values for clinical Staphylococcus strains (including MRSA) range from 12.5 to 25 µg/mL, while values for Enterococcus strains are reported between 50 to 100 µg/mL . This suggests potential applications in treating infections caused by resistant bacterial strains.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Nitro-4-trifluoromethylaniline | Nitro group and trifluoromethyl group | Less potent enzyme inhibitor compared to target |

| 2-Nitroaniline | Only contains a nitro group | Lacks sulfonyl functionality |

| 4-(Trifluoromethyl)aniline | Contains only a trifluoromethyl group | No nitro group present |

| 2-Amino-4-(trifluoromethylsulfonyl)aniline | Amino group instead of nitro | Different reactivity profile |

The dual functionality of this compound enhances its reactivity and biological activity compared to structurally similar compounds, allowing it to participate in diverse biochemical interactions .

Case Studies and Research Findings

- Inhibition Studies : A study focused on the interaction of this compound with cytochrome P450 enzymes revealed that it significantly inhibited CYP1A2 and CYP2C19 activities, suggesting its potential role in modifying drug metabolism.

- Antibacterial Activity : In vitro studies have shown that this compound exhibits strong antibacterial properties against various clinical isolates, making it a candidate for further development as an antibiotic agent .

- Mechanism of Action : The mechanism by which this compound exerts its biological effects is thought to involve the formation of reactive intermediates that interact with biological macromolecules, disrupting normal cellular functions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Nitro-4-(trifluoromethyl)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves nitration and trifluoromethylation of aniline derivatives. For example, nitration of 4-(trifluoromethyl)aniline under controlled acidic conditions (e.g., HNO₃/H₂SO₄) introduces the nitro group at the ortho position. Reaction temperature (maintained below 50°C) and stoichiometric ratios are critical to minimize byproducts like dinitro derivatives . Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate) ensures high purity (>98%) .

Q. How can researchers characterize the molecular structure of 2-Nitro-4-(trifluoromethyl)aniline using spectroscopic and computational methods?

- Spectroscopy :

- FT-IR : Identifies functional groups (e.g., nitro group at ~1520 cm⁻¹, NH₂ stretch at ~3400 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d₆) shows aromatic protons (δ 7.8–8.2 ppm) and NH₂ protons (δ 5.5–6.0 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -62 to -64 ppm) .

- Computational : Density Functional Theory (DFT) calculates bond angles, electron density maps, and HOMO-LUMO gaps to predict reactivity and stability .

Q. What analytical techniques are suitable for quantifying 2-Nitro-4-(trifluoromethyl)aniline in complex mixtures?

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) offers high sensitivity and resolution. Calibration curves (linear range: 0.1–100 µg/mL) ensure accurate quantification . GC-MS with electron ionization (EI) can confirm molecular identity via fragmentation patterns (e.g., m/z 206 for M⁺) .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethyl and nitro groups influence the reactivity of 2-Nitro-4-(trifluoromethyl)aniline in substitution reactions?

The nitro group is a strong electron-withdrawing meta-director, while the trifluoromethyl group enhances electrophilicity at the para position. In nucleophilic aromatic substitution (SNAr), reactions with alkoxides or amines proceed at the para position to the nitro group. DFT studies reveal that the trifluoromethyl group stabilizes the Meisenheimer intermediate, lowering activation energy by ~15 kcal/mol .

Q. What strategies resolve contradictory data regarding the biological activity of 2-Nitro-4-(trifluoromethyl)aniline derivatives?

Contradictions often arise from assay variability (e.g., cell line differences) or impurity interference. Mitigation strategies include:

- Standardized assays : Use identical cell lines (e.g., HeLa) and controls.

- Metabolite profiling : LC-MS/MS identifies bioactive vs. inactive metabolites.

- Computational docking : Predict binding affinities to targets like cytochrome P450 enzymes .

Q. What mechanistic insights explain the reduction of the nitro group in 2-Nitro-4-(trifluoromethyl)aniline to an amine under catalytic hydrogenation?

Catalytic hydrogenation (Pd/C, H₂, 50 psi) reduces the nitro group to NH₂ via a stepwise mechanism:

- Nitroso intermediate : Detected via in situ FT-IR (N=O stretch at ~1500 cm⁻¹).

- Hydroxylamine intermediate : Isolated at low H₂ pressures (10 psi). Kinetic studies show pseudo-first-order dependence on H₂ concentration, with activation energy ~30 kJ/mol .

Properties

IUPAC Name |

2-nitro-4-(trifluoromethylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N2O4S/c8-7(9,10)17(15,16)4-1-2-5(11)6(3-4)12(13)14/h1-3H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKMFQWURIVAFGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403980 | |

| Record name | 2-Nitro-4-(trifluoromethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

400-23-7 | |

| Record name | 2-Nitro-4-(trifluoromethanesulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.